molecular formula C16H18ClNO3 B8821125 2-[benzyl(methyl)amino]-1-(3,4-dihydroxyphenyl)ethanone;hydrochloride CAS No. 317351-39-6

2-[benzyl(methyl)amino]-1-(3,4-dihydroxyphenyl)ethanone;hydrochloride

Cat. No.: B8821125
CAS No.: 317351-39-6
M. Wt: 307.77 g/mol
InChI Key: YQFWICZWWIUCEE-UHFFFAOYSA-N
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Description

2-[benzyl(methyl)amino]-1-(3,4-dihydroxyphenyl)ethanone;hydrochloride is a complex organic compound with significant applications in various fields of science and industry. This compound is known for its unique chemical structure, which includes both hydroxyl and amino functional groups, making it versatile in chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(3,4-dihydroxyphenyl)-2-[methyl(phenylmethyl)amino]-, hydrochloride typically involves multiple steps. One common method includes the initial formation of the ethanone backbone, followed by the introduction of the dihydroxyphenyl group. The methyl(phenylmethyl)amino group is then added through a series of substitution reactions. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound often employs large-scale organic synthesis techniques. These methods include the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and pH, to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(3,4-dihydroxyphenyl)-2-[methyl(phenylmethyl)amino]-, hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group in the ethanone backbone can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethanone, 1-(3,4-dihydroxyphenyl)-2-[methyl(phenylmethyl)amino]-, hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Ethanone, 1-(3,4-dihydroxyphenyl)-2-[methyl(phenylmethyl)amino]-, hydrochloride involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, affecting their activity. The amino group can participate in ionic interactions, influencing cellular signaling pathways. These interactions can lead to changes in cellular processes, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dihydroxyphenyl)ethanone: Shares the dihydroxyphenyl group but lacks the amino group.

    Ethanone, 1-(3,4-dimethoxyphenyl)-: Similar structure but with methoxy groups instead of hydroxyl groups.

    Ethanone, 1-(3,4-dihydroxyphenyl)-, oxime: Contains an oxime group instead of the amino group.

Uniqueness

Ethanone, 1-(3,4-dihydroxyphenyl)-2-[methyl(phenylmethyl)amino]-, hydrochloride is unique due to the presence of both hydroxyl and amino groups, which allows it to participate in a wide range of chemical reactions and interactions. This versatility makes it valuable in various scientific and industrial applications.

Properties

CAS No.

317351-39-6

Molecular Formula

C16H18ClNO3

Molecular Weight

307.77 g/mol

IUPAC Name

2-[benzyl(methyl)amino]-1-(3,4-dihydroxyphenyl)ethanone;hydrochloride

InChI

InChI=1S/C16H17NO3.ClH/c1-17(10-12-5-3-2-4-6-12)11-16(20)13-7-8-14(18)15(19)9-13;/h2-9,18-19H,10-11H2,1H3;1H

InChI Key

YQFWICZWWIUCEE-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)CC(=O)C2=CC(=C(C=C2)O)O.Cl

Origin of Product

United States

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